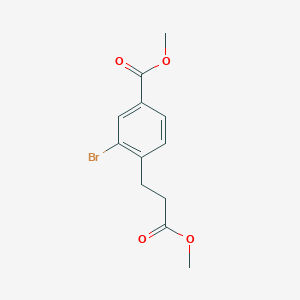

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate

Description

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate (CAS: 1133314-10-9) is a brominated aromatic ester with the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of 301.13 g/mol. Its structure features:

- A benzoate core with a bromine substituent at the 3-position.

- A 3-methoxy-3-oxopropyl group at the 4-position, introducing both ester and ketone functionalities.

This compound is stored under dry conditions at 2–8°C and carries a Warning signal word due to its H302 hazard statement (harmful if swallowed) .

Properties

IUPAC Name |

methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-16-11(14)6-5-8-3-4-9(7-10(8)13)12(15)17-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJBDEOGQHZJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649093 | |

| Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133314-10-9 | |

| Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route: Bromination of Methyl 3-(4-Methoxycarbonylphenyl)Propionate

The most well-documented synthesis of methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate involves the bromination of methyl 3-(4-methoxycarbonylphenyl)propionate. This method, reported by Pechlivanidis et al. (2009), employs bromine ($$ \text{Br}2 $$) in the presence of iron ($$ \text{Fe} $$) as a catalyst, conducted in tetrachloromethane ($$ \text{CCl}4 $$) under reflux conditions.

Reaction Conditions and Optimization

The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the para position relative to the methoxycarbonyl group. Key parameters include:

- Reagents : Bromine (1.1 equiv), iron powder (catalytic)

- Solvent : Tetrachloromethane ($$ \text{CCl}_4 $$)

- Temperature : Reflux (~76°C)

- Duration : 16 hours

- Yield : 51%

Iron acts as a Lewis acid, polarizing the bromine molecule to enhance electrophilicity. The choice of $$ \text{CCl}_4 $$ as a solvent ensures compatibility with bromine’s reactivity while minimizing side reactions.

Table 1: Summary of Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting Material | Methyl 3-(4-methoxycarbonylphenyl)propionate |

| Brominating Agent | $$ \text{Br}_2 $$ (1.1 equiv) |

| Catalyst | Iron powder |

| Solvent | Tetrachloromethane |

| Temperature | Reflux (~76°C) |

| Reaction Time | 16 hours |

| Isolated Yield | 51% |

Mechanistic Insights

The bromination mechanism involves three stages:

- Generation of Electrophilic Bromine : $$ \text{Fe} $$ reacts with $$ \text{Br}2 $$ to form $$ \text{FeBr}3 $$, which polarizes $$ \text{Br}_2 $$ into $$ \text{Br}^+ $$ and $$ \text{Br}^- $$.

- Electrophilic Attack : $$ \text{Br}^+ $$ attacks the aromatic ring at the position ortho to the methoxycarbonyl group, forming a cyclohexadienyl cation intermediate.

- Deprotonation : Loss of a proton regenerates aromaticity, yielding the brominated product.

The regioselectivity is dictated by the electron-withdrawing methoxycarbonyl group, which directs bromination to the para position via resonance and inductive effects.

Physicochemical Properties and Characterization

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is characterized by the following properties:

Comparative Analysis with Related Brominated Esters

To contextualize the synthetic utility of methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate, its reactivity and applications are compared to structurally analogous compounds:

Table 3: Comparison with Brominated Esters

| Compound | Key Differences | Synthetic Applications |

|---|---|---|

| Methyl 4-bromo-3-methylbenzoate | Bromine at C4, methyl at C3 | Limited cross-coupling utility |

| Ethyl 3-bromo-4-(3-methoxypropyl)benzoate | Ethyl ester vs. methyl ester | Altered solubility profile |

| Methyl 2-bromo-4-(3-methoxypropyl)benzoate | Bromine at C2 | Distinct regioselectivity in reactions |

The target compound’s para-substituted bromine and methoxypropyl chain enhance its versatility in Suzuki-Miyaura couplings and nucleophilic substitutions.

Challenges and Optimization Opportunities

While the Pechlivanidis method remains the benchmark, several areas for optimization are evident:

- Yield Improvement : The 51% yield suggests competing side reactions, potentially mitigated by using $$ \text{N}$$-bromosuccinimide (NBS) as a milder brominating agent.

- Solvent Alternatives : Replacing $$ \text{CCl}4 $$ with dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) could reduce environmental toxicity without sacrificing efficiency.

- Catalyst Screening : Lewis acids like $$ \text{AlCl}3 $$ or $$ \text{ZnBr}2 $$ may enhance reaction rates or selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The methoxy-oxopropyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate has shown promise as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to new drug candidates with enhanced biological activity.

Case Studies

- Antitubercular Activity : Research indicates that derivatives of compounds similar to methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate have been investigated for their potential to inhibit Mycobacterium tuberculosis. The compound acts on the polyketide synthase 13 (Pks13), which is essential for mycobacterial survival .

- Inhibitor Development : A series of inhibitors derived from similar structures have been optimized for better efficacy against tuberculosis, highlighting the importance of structural modifications in drug design .

Agrochemical Applications

The compound's ability to participate in various chemical reactions makes it valuable in the development of agrochemicals. Its derivatives can potentially serve as herbicides or pesticides due to their biological activity against specific pests or plant pathogens.

Materials Science Applications

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate can also be utilized in materials science, particularly in the synthesis of polymers and advanced materials with tailored properties. Its functional groups allow for incorporation into polymer matrices, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy-oxopropyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities but differ in substituents, functional groups, or synthetic pathways:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | C₁₂H₁₃BrO₄ | 301.13 | 1133314-10-9 | 3-Br, 4-(3-methoxy-3-oxopropyl) |

| Methyl 3-bromo-4-methoxybenzoate | C₉H₉BrO₃ | 245.07 | 35450-37-4 | 3-Br, 4-OCH₃ |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | 283.04 | 455941-82-9 | 3-Br, 4-CF₃ |

| Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | C₁₈H₁₇BrO₃ | 361.20 | 898782-18-8 | 2-ester, 3-(3-bromophenyl)-1-oxopropyl |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | C₁₂H₁₅ClO₄ | 258.70 | Not provided | 4-(3-Cl-propoxy), 3-OCH₃ |

Key Observations :

Substituent Complexity :

- The main compound’s 3-methoxy-3-oxopropyl group introduces dual functionality (ester and ketone), enhancing its reactivity in further derivatization compared to simpler substituents like methoxy (C₉H₉BrO₃) or trifluoromethyl (C₉H₆BrF₃O₂) groups .

- The trifluoromethyl group in the latter is strongly electron-withdrawing, which may stabilize the aromatic ring but reduce nucleophilic substitution rates compared to bromine-containing analogs .

Positional Effects :

Key Insights :

Biological Activity

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate is characterized by a benzene ring with several substituents:

- A bromine atom at the 3-position.

- A methoxy group at the 4-position.

- A 3-methoxy-3-oxopropyl chain that enhances its reactivity.

The molecular formula is , with a molecular weight of approximately 301.13 g/mol . The presence of these functional groups contributes to the compound's biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows it to participate in various biochemical pathways, including:

- Enzyme inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to enhanced cellular functions at low doses.

- Modulation of receptor functions : Its structural features allow it to bind effectively to various receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate has shown potential against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents. Studies have demonstrated that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death. For instance, compounds with similar electrophilic characteristics have been shown to induce ferroptosis, a form of regulated cell death .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various benzene derivatives, Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 6 to 12 µg/mL , indicating strong potential for further development as an antimicrobial agent .

Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibitors highlighted Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate's role in inhibiting polyketide synthase (Pks13), an essential enzyme for Mycobacterium tuberculosis survival. The compound exhibited significant inhibitory effects with an IC50 value below 1 µM , showcasing its potential as a lead compound against tuberculosis .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 2-bromo-4-(2-oxopropyl)benzoate | Contains a bromine atom and ketone group | Lacks methoxy functionality | Potential anti-inflammatory properties |

| Methyl 4-(bromomethyl)benzoate | Bromomethyl group instead of oxopropyl | Lacks ketone functionality | Limited biological data |

| Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | Methoxy and oxopropyl substituents | Enhanced reactivity due to methoxy | Strong antimicrobial and cytotoxic activity |

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthetic routes for Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate?

- Methodological Answer: Synthesis typically involves sequential functionalization steps. For example:

- Esterification: Start with a benzoic acid derivative, followed by bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under radical conditions.

- Introduction of the 3-methoxy-3-oxopropyl group: Employ alkylation via Michael addition using methyl acrylate derivatives or nucleophilic substitution with pre-functionalized propane chains. A related approach for ethyl 3-(cyanomethyl)-4-(3-methoxy-3-oxopropyl)benzoate uses methyl bromoacetate and propionitrile .

- Key Conditions: Anhydrous solvents (e.g., THF), controlled temperatures (0–5°C for bromination), and catalysts like Pd for cross-couplings .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Resolves substitution patterns (e.g., bromo vs. methoxy protons) and confirms ester functionalities.

- Mass Spectrometry (MS): Validates molecular weight (e.g., via ESI-MS or MALDI-TOF).

- HPLC: Ensures purity (>95% by UV detection at 254 nm).

- Cross-Referencing: PubChem-derived InChI and SMILES strings aid structural verification .

Q. How can researchers mitigate competing side reactions during bromo-substituent modifications?

- Methodological Answer:

- Temperature Control: Maintain 0–5°C during bromination to suppress elimination byproducts.

- Solvent Selection: Use anhydrous DMF or THF to prevent hydrolysis of ester groups.

- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) improve selectivity in Suzuki-Miyaura couplings with boronic acids .

- Stoichiometry: Limit excess reagents (e.g., NaBH₄) to avoid over-reduction of ketone intermediates .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. What computational approaches are utilized to predict the reactivity of the 3-methoxy-3-oxopropyl moiety?

- Methodological Answer:

- DFT Calculations: Model electronic effects (e.g., charge distribution on the carbonyl group) to predict nucleophilic attack sites.

- Molecular Docking: Assess interactions with enzymes (e.g., hydrolases) using software like AutoDock Vina. Virtual screening of sulfonylamino analogs highlights steric and electronic influences .

- PubChem Data: Computed properties (e.g., topological polar surface area) guide solubility predictions for reaction optimization .

Q. How can reaction yields be improved in palladium-catalyzed cross-couplings involving the bromoarene group?

- Methodological Answer:

- Ligand Design: Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Microwave Assistance: Reduce reaction times (e.g., 30 minutes at 120°C) while maintaining high yields. Studies on chloropropyl analogs suggest stoichiometric ratios of 1:1.2 (aryl bromide:boronic acid) .

Q. What strategies enable selective functionalization of the ester groups without affecting the bromo substituent?

- Methodological Answer:

- Protecting Groups: Temporarily silylate the methoxy group (e.g., using TMSCl) to enable selective hydrolysis of the ester.

- Reductive Conditions: Use NaBH₄ in ethanol for ketone reduction while preserving the bromo group.

- pH Control: Hydrolyze esters under mild basic conditions (pH 9–10) to avoid debromination .

Q. How is this compound applied in the synthesis of bioactive molecules or materials?

- Methodological Answer:

- Heterocyclic Scaffolds: Participate in cyclocondensation with amines to form chromeno-oxazin derivatives, which are explored for anticancer activity .

- Polymer Chemistry: Serve as a monomer in polyesters via transesterification, leveraging the reactivity of both ester and ketone groups.

- Drug Discovery: The bromo group enables late-stage diversification via cross-couplings to generate libraries for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.